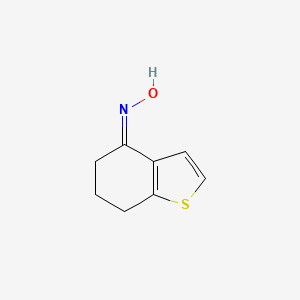

N-(4,5,6,7-tetrahydro-1-benzothiophen-4-ylidene)hydroxylamine

Descripción general

Descripción

“N-(4,5,6,7-tetrahydro-1-benzothiophen-4-ylidene)hydroxylamine” is a chemical compound with the CAS Number: 79222-05-2 . Its IUPAC name is (4E)-6,7-dihydro-1-benzothiophen-4(5H)-one oxime . It is available in powder form .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been the subject of several studies . For instance, one study discussed the reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with ethyl acetoacetate to produce oxobutanamide derivatives . The reactivity of these products towards some chemical reagents was studied to afford new heterocyclic derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H9NOS/c10-9-7-2-1-3-8-6(7)4-5-11-8/h4-5,7H,1-3H2 . The molecular weight of the compound is 167.23 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, it’s worth noting that the compound’s derivatives have shown reactivity towards various chemical reagents .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 167.23 .Aplicaciones Científicas De Investigación

N-(4,5,6,7-tetrahydro-1-benzothiophen-4-ylidene)hydroxylamine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, as a catalyst in the synthesis of polymers, and as a probe in the study of enzyme kinetics. It has also been used as a fluorescent probe for the detection of metal ions and as a substrate for the study of metabolic pathways.

Mecanismo De Acción

Mode of Action

Oxime ethers, a class of compounds to which this molecule belongs, have been noted for their potential biological activities and wide variety of synthetic applications . The specific interactions between this compound and its targets, as well as the resulting changes, would require further investigation.

Biochemical Pathways

Oxime ethers, in general, are known to be versatile precursors in organic synthesis , suggesting that they may interact with a variety of biochemical pathways

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4,5,6,7-tetrahydro-1-benzothiophen-4-ylidene)hydroxylamine is a versatile compound with a wide range of applications in the laboratory. It is relatively stable and has a long shelf life. It is also relatively inexpensive and easy to obtain. However, it is toxic and should be handled with care.

Direcciones Futuras

There are a number of potential future directions for N-(4,5,6,7-tetrahydro-1-benzothiophen-4-ylidene)hydroxylamine. These include its use as a novel therapeutic agent, its use as an imaging probe, and its use as a tool for the study of enzyme kinetics and metabolic pathways. Additionally, this compound could be used to develop new methods for the synthesis of organic compounds and polymers. Finally, this compound could be used to develop new fluorescent probes for the detection of metal ions.

Métodos De Síntesis

N-(4,5,6,7-tetrahydro-1-benzothiophen-4-ylidene)hydroxylamine can be synthesized using a variety of methods. One method is the reaction of 1-benzothiophene with hydroxylamine hydrochloride in the presence of an acid catalyst. This reaction yields this compound in a yield of up to 99%. Another method is the reaction of 1-benzothiophene with hydroxylamine sulfate in the presence of a base catalyst. This reaction yields this compound in a yield of up to 95%.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

N-(4,5,6,7-tetrahydro-1-benzothiophen-4-ylidene)hydroxylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), which are crucial enzymes in cellular metabolism . The inhibition of these enzymes by this compound leads to alterations in metabolic pathways, affecting the overall energy production and metabolic flux within the cell.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in colorectal cancer cells, this compound exhibits cytotoxic effects by inducing oxidative stress and disrupting mitochondrial function . Additionally, it modulates the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell survival and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as PDK1 and LDHA, inhibiting their activity and leading to a decrease in glycolytic flux . This inhibition results in reduced lactate production and increased oxidative phosphorylation, thereby altering the metabolic state of the cell. Furthermore, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in various laboratory settings. It has been found that this compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro studies has shown sustained cytotoxic effects on cancer cells, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been shown to exert therapeutic effects without significant toxicity, while high doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies among different animal species, highlighting the importance of dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as PDK1 and LDHA, affecting the glycolytic and oxidative phosphorylation pathways . This interaction leads to changes in metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Additionally, this compound may also affect other metabolic pathways through its interactions with various cofactors and regulatory proteins.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake and distribution within the cell . Once inside the cell, it may localize to specific organelles or compartments, depending on its interactions with intracellular binding proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize primarily in the mitochondria, where it exerts its effects on mitochondrial function and energy metabolism . The targeting of this compound to the mitochondria is facilitated by specific targeting signals and post-translational modifications that direct it to this organelle.

Propiedades

IUPAC Name |

(NZ)-N-(6,7-dihydro-5H-1-benzothiophen-4-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c10-9-7-2-1-3-8-6(7)4-5-11-8/h4-5,10H,1-3H2/b9-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHKHQOLEYGCNT-CLFYSBASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CS2)C(=NO)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CS2)/C(=N\O)/C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19995-19-8 | |

| Record name | Benzo(b)thiophen-4(5H)-one, 6,7-dihydro-, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019995198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6142152.png)

![ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6142182.png)

![methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6142204.png)

![6-benzyl-8-(hydroxyimino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-ol](/img/structure/B6142221.png)

![4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine](/img/structure/B6142236.png)

![11-nitro-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione](/img/structure/B6142246.png)

![4-[amino(nitroso)methylidene]-N,N-dimethyl-1,4-dihydropyridin-2-amine](/img/structure/B6142253.png)